(S)-N-Isobutylpyrrolidine-2-carboxamide
Description
(S)-N-Isobutylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative characterized by an isobutyl group attached to the nitrogen of the pyrrolidine ring and a carboxamide moiety at the 2-position. Its stereochemistry (S-configuration) is critical for interactions in biological systems, particularly in drug-receptor binding. Pyrrolidine carboxamides are widely studied for their conformational rigidity, which enhances binding specificity and metabolic stability.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2S)-N-(2-methylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)6-11-9(12)8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
BXSADHSYWIGZJV-QMMMGPOBSA-N |
SMILES |
CC(C)CNC(=O)C1CCCN1 |
Isomeric SMILES |
CC(C)CNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN1 |
sequence |
P |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares (S)-N-Isobutylpyrrolidine-2-carboxamide with similar pyrrolidine-2-carboxamide derivatives, focusing on substituents and stereochemistry:
Key Observations :
- Isobutyl vs. Aromatic Groups : The isobutyl group in the target compound offers lipophilicity without steric hindrance, unlike bulkier benzyl or benzoyl groups in analogs (e.g., ), which may enhance membrane permeability but reduce metabolic stability .
- Stereochemical Impact : The (S)-configuration ensures optimal spatial orientation for binding, as seen in thiazole-containing derivatives (), where stereochemistry dictates activity against biological targets .
Physicochemical Properties
Data inferred from analogs suggest trends in solubility, logP, and stability:
| Compound Type | logP (Predicted) | Solubility (mg/mL) | Stability Notes |
|---|---|---|---|
| (S)-N-Isobutylpyrrolidine | 1.2–1.5 | ~20–30 (aqueous) | High stability due to alkyl chain |
| Aromatic N-substituted | 2.8–3.5 | <10 | Prone to oxidative metabolism |
| Thiazole-containing | 1.8–2.2 | 15–20 | Enhanced by polar thiazole moiety |
Analysis :
- Thiazole-containing analogs () exhibit moderate solubility due to heterocyclic polarity, whereas the target compound’s simpler structure may favor higher aqueous solubility .
Preparation Methods
Reaction Conditions and Optimization
The reaction is conducted in cyclopentyl methyl ether (CPME) at 80°C for 15 hours under anhydrous conditions. A molar ratio of 1:3:3 for L-proline, isobutylamine, and B(OCH₂CF₃)₃ ensures complete conversion. The solvent’s low polarity (CPME, ε = 4.7) facilitates the activation of the carboxyl group while minimizing side reactions.
Key parameters include:
- Temperature : Elevated temperatures (80°C) enhance reaction kinetics without racemization.
- Catalyst Loading : Substoichiometric amounts of B(OCH₂CF₃)₃ (3 equiv.) prevent over-activation of the carboxylate.
- Solvent Choice : CPME outperforms dichloromethane or toluene in yield and enantiopurity due to its inertness and ability to stabilize boron intermediates.
Post-reaction workup involves dilution with ethyl acetate (3 mL) and water (0.5 mL), followed by treatment with Amberlite IRA-743 and Amberlyst A-26(OH) to sequester residual boron species. Filtration and concentration yield the crude product, which is purified via column chromatography (CH₂Cl₂:MeOH gradient) to afford the amide in 73% yield.
Spectroscopic and Optical Data
The product exhibits characteristic spectroscopic properties:
- Optical Rotation : [α]₂₀ᴰ = -63.2° (c = 1.0, MeOH).
- Infrared Spectroscopy : Strong absorption at 3325 cm⁻¹ (N–H stretch) and 1660 cm⁻¹ (C=O stretch).
- ¹H NMR (600 MHz, CDCl₃) : δ 0.72 (d, J = 6.9 Hz, 6H, CH(CH₃)₂), 1.44–1.67 (m, 4H, pyrrolidine CH₂), 2.81 (t, J = 7.5 Hz, 1H, NHCH₂), 3.20–3.35 (m, 2H, NCH₂).
Enantiopurity Analysis
Marfey’s Reagent Derivatization
Enantiomeric ratio (er) determination employs Marfey’s reagent [(S)-2-((5-fluoro-2,4-dinitrophenyl)amino)propanamide]. The amide (1 eq) is derivatized with L- or D-Marfey’s reagent (1.5 eq) in DMSO-d₆ at 40°C for 1 hour. ¹H NMR analysis of the diastereomeric adducts reveals distinct splitting patterns for the α-protons, enabling precise er quantification. For this compound, an er >99:1 is observed.
Chiral HPLC Validation
Chiral stationary-phase chromatography (Chiralcel OD-H column, n-hexane/i-PrOH 80:20, 0.5 mL/min) confirms enantiopurity. The (S)-enantiomer elutes at Rₜ = 7.86 min, with no detectable racemization during synthesis or purification.
Mechanistic Insights into Boron-Mediated Amidation
B(OCH₂CF₃)₃ activates the carboxyl group via formation of a mixed anhydride intermediate (Fig. 1). Kinetic studies indicate that the boron reagent coordinates to the carboxylate oxygen, increasing electrophilicity for nucleophilic attack by isobutylamine. The trifluoroethoxy ligands enhance Lewis acidity while stabilizing the transition state through electron-withdrawing effects.
Figure 1 : Proposed mechanism for B(OCH₂CF₃)₃-mediated amidation.
- Coordination : B(OCH₂CF₃)₃ binds to L-proline’s carboxylate, forming a tetrahedral borate complex.
- Nucleophilic Attack : Isobutylamine displaces a trifluoroethoxy group, generating a protonated intermediate.
- Proton Transfer : Intramolecular proton migration yields the amide and regenerates B(OCH₂CF₃)₃.
Green Chemistry Considerations
The boron-mediated method adheres to green chemistry principles:
- Atom Economy : 84% (theoretical), with minimal byproducts (H₂O and HF).
- Solvent Sustainability : CPME (recyclable, low toxicity) replaces dichloromethane.
- Catalyst Recovery : Amberlite resins enable boron sequestration and potential reuse.
Comparative green metrics:
| Metric | Traditional Coupling Agents | B(OCH₂CF₃)₃ Method |
|---|---|---|
| PMI (Process Mass Intensity) | 12.4 | 3.8 |
| E-Factor | 8.9 | 1.2 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-N-Isobutylpyrrolidine-2-carboxamide, and how can stereochemical purity be ensured?
- Methodology :
- Step 1 : Start with L-proline (or its derivatives) as the chiral precursor to retain the (S)-configuration. React with isobutylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carboxamide bond .
- Step 2 : Use chiral HPLC or polarimetry to verify enantiomeric excess. For example, a Chiralpak AD-H column with hexane/isopropanol eluent can resolve stereoisomers .
- Step 3 : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Compare observed optical rotation with literature values for (S)-configured pyrrolidine derivatives .
Q. How can the reactivity of the pyrrolidine ring in this compound be exploited for functionalization?
- Methodology :
- Nucleophilic Substitution : The secondary amine in the pyrrolidine ring can undergo alkylation or acylation. For example, react with benzyl chloride under basic conditions (KCO/DMF) to introduce a benzyl group .
- Oxidation : Use m-CPBA or RuO to oxidize the pyrrolidine ring to a lactam, enabling further ring-opening reactions .
- Metal Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at halogenated positions if the ring is pre-functionalized with a halide .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H NMR will show distinct signals for the pyrrolidine ring protons (δ 1.5–3.5 ppm) and the isobutyl group (δ 0.8–1.2 ppm for CH). C NMR confirms the carboxamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Look for amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in ethanol/water and compare with known (S)-pyrrolidine structures .
Advanced Research Questions
Q. How does the (S)-configuration influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the (S)-enantiomer and target proteins (e.g., proteases or GPCRs). Compare binding affinities with the (R)-form .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (amide NH and carbonyl) and hydrophobic (isobutyl group) features using Schrödinger’s Phase .
- In Vitro Assays : Test enantiomers in enzyme inhibition assays (e.g., trypsin-like proteases) to quantify stereospecific activity differences .
Q. What strategies mitigate racemization during synthetic scale-up of this compound?
- Methodology :
- Low-Temperature Coupling : Perform amide bond formation at 0–5°C to minimize base-induced racemization .
- Chiral Auxiliaries : Temporarily introduce a removable chiral group (e.g., Evans oxazolidinone) to stabilize the stereocenter during reactions .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor enantiomeric excess in real time during synthesis .
Q. How can computational methods predict the metabolic stability of this compound?
- Methodology :
- ADMET Prediction : Use tools like SwissADME or ADMET Predictor to estimate CYP450 metabolism sites. Focus on the pyrrolidine ring (potential N-oxidation) and amide hydrolysis .
- MD Simulations : Run molecular dynamics (GROMACS) to assess the compound’s stability in liver microsome models. Compare half-life predictions with experimental LC-MS/MS data .
Q. What are the challenges in analyzing degradation products of this compound under accelerated stability conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (HO). Monitor via UPLC-PDA-MS for degradants like pyrrolidine ring-opened species or oxidized amides .
- Isolation and Identification : Use preparative HPLC to isolate degradants, followed by HRMS/MS and 2D NMR for structural elucidation .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity of pyrrolidine carboxamides: How to validate findings for this compound?
- Methodology :
- Meta-Analysis : Compare literature data on structurally similar compounds (e.g., N-ethyl vs. N-isobutyl derivatives). Adjust for assay variability (e.g., cell line differences) using standardized protocols (e.g., MTT assay in HepG2 cells) .
- Dose-Response Curves : Generate IC values across multiple concentrations to confirm potency thresholds. Replicate conflicting studies under identical conditions .
Q. Conflicting NMR assignments for pyrrolidine protons: How to resolve ambiguity?
- Methodology :
- 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximities. For example, NOESY correlations between the isobutyl CH and pyrrolidine H-3 confirm spatial orientation .
- DFT Calculations : Use Gaussian to simulate H NMR chemical shifts and compare with experimental data .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
